molecular formula C10H10N2O B15071114 4-Amino-2-methylquinolin-3-ol CAS No. 61358-60-9

4-Amino-2-methylquinolin-3-ol

Cat. No.: B15071114
CAS No.: 61358-60-9
M. Wt: 174.20 g/mol
InChI Key: VMKZIPCRYZVFSZ-UHFFFAOYSA-N
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Description

4-Amino-2-methylquinolin-3-ol is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of an amino group at the 4-position and a hydroxyl group at the 3-position of the quinoline ring makes this compound a compound of significant interest in scientific research.

Preparation Methods

The synthesis of 4-Amino-2-methylquinolin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of aniline derivatives with ethoxymethylenemalonate, followed by subsequent functional group modifications. The reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the cyclization process .

Industrial production methods often involve the use of transition metal catalysts to enhance the efficiency and yield of the synthesis. For example, copper-catalyzed reactions in the presence of ligands such as proline have been employed to synthesize quinoline derivatives, including this compound .

Chemical Reactions Analysis

4-Amino-2-methylquinolin-3-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Amino-2-methylquinolin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately bacterial death . Additionally, the compound may interact with cellular receptors and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

4-Amino-2-methylquinolin-3-ol can be compared with other quinoline derivatives such as:

The unique combination of the amino and hydroxyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61358-60-9

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-amino-2-methylquinolin-3-ol

InChI

InChI=1S/C10H10N2O/c1-6-10(13)9(11)7-4-2-3-5-8(7)12-6/h2-5,13H,1H3,(H2,11,12)

InChI Key

VMKZIPCRYZVFSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1O)N

Origin of Product

United States

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